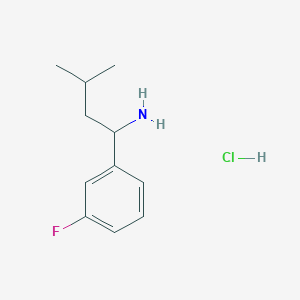
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Vue d'ensemble
Description
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClFN and its molecular weight is 217.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride, also known as a derivative of phenylalkylamine, has garnered attention for its potential biological activities. This compound, with the chemical formula and a molecular weight of 217.71 g/mol, is primarily investigated for its interactions with neurotransmitter systems and its implications in medicinal chemistry.
The structural integrity of this compound is characterized by the presence of a fluorinated phenyl group attached to a branched alkyl amine. The fluorine atom enhances lipophilicity, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 217.71 g/mol |
| CAS Number | 1219455-87-4 |
The biological activity of this compound is thought to be mediated through its interaction with various receptors in the central nervous system. Preliminary studies suggest that it may exhibit stimulant properties akin to other amphetamines, likely influencing neurotransmitter systems such as dopamine and norepinephrine.
Key Mechanisms:
- Receptor Interaction : The compound may bind to monoamine transporters, affecting neurotransmitter reuptake.
- Stimulant Effects : Similar to amphetamines, it may enhance mood and cognitive functions through increased dopamine release.
Biological Activity Studies
Recent research has focused on the compound's potential therapeutic applications, particularly in developing new psychoactive substances. Here are some findings from various studies:
- Antimicrobial Activity : Studies indicate that compounds within this class may exhibit antimicrobial properties, although specific data on this compound is limited.
- Anticancer Potential : Investigations into similar compounds suggest potential anticancer properties, warranting further exploration into their efficacy against various cancer cell lines.
Case Study: Neurotransmitter Interaction
A study examining the effects of similar compounds on neurotransmitter levels highlighted that modifications in the alkyl chain and fluorination could significantly alter binding affinities at dopamine receptors. This suggests that this compound could be a candidate for further pharmacological evaluation.
Safety and Toxicology
Safety data indicates that while handling this compound, standard precautions should be observed due to potential irritant effects. In vitro studies are necessary to establish a comprehensive toxicological profile.
First-Aid Measures:
- Inhalation : Move to fresh air; seek medical attention if symptoms persist.
- Skin Contact : Remove contaminated clothing; rinse skin thoroughly.
- Eye Contact : Rinse cautiously with water; seek medical advice if irritation persists.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)6-11(13)9-4-3-5-10(12)7-9;/h3-5,7-8,11H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAAAXVGRWTJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















